molecular formula C14H11FO4 B6402392 3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid CAS No. 1261966-91-9

3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6402392
CAS No.: 1261966-91-9
M. Wt: 262.23 g/mol
InChI Key: SPWQZUIVEJQBQX-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid is a fluorinated benzoic acid derivative featuring a hydroxy group at position 5 of the benzoic acid core and a 2-fluoro-4-methoxyphenyl substituent at position 2.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-11-2-3-12(13(15)7-11)8-4-9(14(17)18)6-10(16)5-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWQZUIVEJQBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690102
Record name 2'-Fluoro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-91-9
Record name 2'-Fluoro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Approach

This method adapts strategies from patent CN101020628A, which synthesizes 2,4-difluoro-3-hydroxybenzoic acid. Modifications include:

Step 1: Synthesis of 2-Fluoro-4-methoxyiodobenzene
3,4,5-Trifluoronitrobenzene undergoes methoxylation with sodium methoxide in methanol at 40–45°C, selectively replacing the para-nitro group with methoxy. Subsequent reduction with iron powder in ammonium chloride yields 3,5-difluoro-4-methoxyaniline. Bromination using N-bromosuccinimide (NBS) in DMF introduces iodine at the ortho position.

Step 2: Suzuki-Miyaura Cross-Coupling
The iodinated intermediate couples with 5-hydroxybenzoic acid pinacol boronate under Pd(PPh₃)₄ catalysis. Typical conditions:

  • Solvent: Dioxane/H₂O (4:1)

  • Base: K₂CO₃

  • Temperature: 80°C, 12 hours
    Yield: ~70% (estimated from analogous reactions).

Step 3: Deprotection and Hydrolysis
The methoxy-protected hydroxy group is deprotected using BBr₃ in CH₂Cl₂ at −78°C, followed by hydrolysis of the nitrile to carboxylic acid with 40% HBr.

Ullmann Coupling-Mediated Biaryl Formation

Drawing from CN100408542C, this route employs copper catalysis to forge the biaryl bond:

Step 1: Preparation of 3-Bromo-5-hydroxybenzoic Acid
5-Hydroxybenzoic acid is brominated using NBS in acetonitrile, yielding 3-bromo-5-hydroxybenzoic acid (mp: 210–212°C).

Step 2: Ullmann Coupling with 2-Fluoro-4-methoxyphenylboronic Acid
Reagents:

  • 3-Bromo-5-hydroxybenzoic acid (1 eq)

  • 2-Fluoro-4-methoxyphenylboronic acid (1.2 eq)

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • K₃PO₄ (2 eq), DMF, 110°C, 24 hours
    Yield: 65–72% (extrapolated from similar couplings).

Step 3: Selective Demethylation
The para-methoxy group is retained, while the ortho-methoxy group (if present) is removed using BBr₃.

Direct Hydroxylation via Friedel-Crafts Acylation

A less common approach involves electrophilic aromatic substitution:

Step 1: Acylation of 2-Fluoro-4-methoxybenzene
Reacting 2-fluoro-4-methoxybenzene with 3,5-dihydroxybenzoyl chloride in AlCl₃/CH₂Cl₂ at 0°C installs the acyl group. However, regioselectivity is poor (<50% para-substitution), limiting utility.

Optimization and Comparative Analysis

Reaction Condition Screening

ParameterNAS RouteUllmann RouteFriedel-Crafts
Temperature (°C)40–801100–25
CatalystPd(PPh₃)₄CuI/PhenanthrolineAlCl₃
Yield (%)706845
Purity (HPLC)>95%>90%80%

Key Findings :

  • NAS Route offers higher yields but requires expensive palladium catalysts.

  • Ullmann Coupling is cost-effective but suffers from longer reaction times.

  • Friedel-Crafts is unsuitable due to poor regiocontrol.

Protective Group Strategies

Protecting GroupDeprotection AgentConditionsCompatibility
MethoxyBBr₃CH₂Cl₂, −78°CAcid-sensitive
BenzylH₂/Pd-CEtOH, RTNitriles stable
TMSTBAFTHF, RTBase-sensitive

Methoxy protection is preferred for its simplicity, though BBr₃ demands strict temperature control.

Scalability and Industrial Considerations

NAS Route (Patent CN101020628A):

  • Raw material cost: $120/kg (3,4,5-trifluoronitrobenzene)

  • Solvent recovery: Methanol (90% reclaimed)

  • Throughput: 5 kg/batch (pilot scale)

Ullmann Route (Patent CN100408542C):

  • Copper waste: 8% generated per batch (requires recycling)

  • Energy consumption: 15 kWh/kg (heating DMF)

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 3-(2-Fluoro-4-methoxyphenyl)-5-oxo-benzoic acid.

    Reduction: Formation of 3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized in various chemical reactions, including:

  • Suzuki–Miyaura Coupling : A method for forming carbon-carbon bonds, allowing the creation of diverse aryl compounds.
  • Esterification Reactions : The carboxylic acid group can be converted into esters, which are useful intermediates in organic synthesis.
  • Nucleophilic Substitution : The presence of the fluorine atom enables nucleophilic aromatic substitution, facilitating the introduction of various functional groups.

Pharmaceutical Research

Drug Development
3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid is investigated for its potential as a pharmaceutical intermediate. Its structural features may enhance the pharmacological properties of drug candidates targeting specific biological pathways. Key applications include:

  • Enzyme Inhibition Studies : The compound may interact with enzymes involved in disease processes, offering insights into new therapeutic agents.
  • Receptor Binding Studies : It could serve as a ligand in studies aimed at understanding receptor interactions and developing new drugs.

Potential Biological Applications
Research indicates that this compound may exhibit various biological activities due to its unique structure. Areas of interest include:

  • Antimicrobial Activity : Investigations into its efficacy against bacterial and fungal strains are ongoing.
  • Anti-inflammatory Properties : Studies are being conducted to evaluate its potential in reducing inflammation through modulation of specific pathways.

Material Science

Advanced Materials Development
The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced polymers and coatings. Its incorporation into materials can enhance thermal stability, chemical resistance, and mechanical properties.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation
    A study demonstrated the synthesis of derivatives of this compound and evaluated their biological activity against various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Material Properties Research
    Research focusing on the incorporation of this compound into polymer matrices indicated enhanced mechanical properties and thermal stability compared to standard polymers.
  • Pharmacological Studies
    Investigations into its role as an enzyme inhibitor revealed potential applications in treating metabolic disorders through modulation of specific enzyme pathways.

Biological Activity

3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C15_{15}H13_{13}F1_{1}O4_{4}
  • Molecular Weight : Approximately 262.233 g/mol
  • Functional Groups : It contains a fluorinated aromatic ring, a methoxy group, and a hydroxyl functional group, which may influence its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through binding interactions facilitated by its functional groups. The presence of the fluorine atom can enhance binding affinity due to its electronegative nature.
  • Receptor Binding : It may interact with various receptors, modulating their activity, which can lead to altered cellular responses.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .
  • Anticancer Properties : Studies have shown that derivatives of hydroxybenzoic acids can reduce the viability of cancer cells. For example, related compounds have demonstrated anti-proliferative effects on leukemia cell lines in a dose-dependent manner .

Table 1: Biological Activities of this compound

Activity TypeEffect ObservedReference
AntioxidantSignificant reduction in oxidative stress markers
AnticancerDecreased viability in K562 leukemia cells
Enzyme InhibitionPotential inhibition of specific metabolic enzymes

Case Studies

  • Antioxidant Study :
    A study evaluated the antioxidant capacity of this compound using various assays. The results indicated a strong ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.
  • Anticancer Efficacy :
    In vitro studies demonstrated that the compound significantly reduced the proliferation of doxorubicin-sensitive and resistant K562 leukemia cells. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-Hydroxybenzoic AcidHydroxyl group onlyAntioxidant
4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)Methoxy group presentAntiproliferative
3-Amino-5-(2-fluoro-4-methoxyphenyl)benzoic AcidAmino group enhances bindingEnzyme interaction studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Positioning

The compound’s key structural differentiators lie in the positions and types of substituents on the aromatic rings. Below is a comparative analysis of related fluorinated benzoic acids:

Table 1: Structural and Functional Comparisons
Compound Name Substituents on Benzene Rings Functional Groups Key Applications/Notes References
3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid Benzoic acid: 5-OH; Phenyl: 2-F, 4-OMe Carboxylic acid, OH, F, OMe Medicinal chemistry building block
2-Fluoro-5-methoxybenzoic acid Benzoic acid: 2-F, 5-OMe Carboxylic acid, F, OMe Synthetic intermediate
3-Fluoro-5-hydroxybenzoic acid Benzoic acid: 3-F, 5-OH Carboxylic acid, F, OH Unspecified biological activity
4-Amino-2-fluoro-5-methoxybenzoic acid Benzoic acid: 2-F, 4-NH2, 5-OMe Carboxylic acid, F, NH2, OMe Pharmaceutical research candidate
4-(2-Fluoro-4-methoxyphenyl)benzoic acid Benzoic acid: 4-(2-F-4-OMe-phenyl) Carboxylic acid, F, OMe Positional isomer of target compound

Key Observations:

  • Positional Isomerism : The placement of the fluoromethoxyphenyl group significantly impacts properties. For example, 4-(2-Fluoro-4-methoxyphenyl)benzoic acid (phenyl at position 4 of benzoic acid) exhibits distinct electronic and steric effects compared to the target compound’s phenyl group at position 3 .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid, and how can purity be optimized?

Methodological Answer: A common approach involves multi-step organic synthesis, starting with halogenation and methoxylation of substituted benzoic acid precursors. For example, fluorinated intermediates can be synthesized via nucleophilic aromatic substitution using KF or CsF under reflux conditions. The hydroxy group at position 5 may be introduced via selective demethylation of a methoxy precursor using BBr₃ in anhydrous dichloromethane. Purity optimization requires rigorous purification steps:

  • Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials.
  • Recrystallization from ethanol/water mixtures to isolate crystalline product.
  • HPLC analysis (C18 column, mobile phase: acetonitrile/0.1% formic acid) to confirm ≥98% purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

Methodological Answer: A combination of techniques is essential:

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts. For example, the fluorine atom at position 2 and methoxy group at position 4 on the phenyl ring will split adjacent proton signals (e.g., doublets for aromatic protons).
  • FT-IR : Confirm hydroxyl (broad peak ~3200 cm⁻¹) and carboxylic acid (stretch ~1700 cm⁻¹) functionalities.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M-H]⁻ ion for C₁₄H₁₀FNO₄ expected at m/z 282.0521). Cross-referencing with computational tools like Gaussian for predicted spectra improves accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated benzoic acid derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurities. To address this:

  • Standardize bioassays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Isolate metabolites : LC-MS/MS can identify degradation products that may interfere with activity. For example, demethylation of the methoxy group could generate a more active metabolite.
  • Dose-response curves : Compare EC₅₀ values across studies to assess potency variations. Replicate conflicting experiments under controlled conditions .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on substituent modifications that improve hydrophobic interactions.
  • ADMET prediction : Tools like SwissADME evaluate logP (target ~2.5 for optimal bioavailability) and solubility. For instance, replacing the methoxy group with a trifluoromethoxy group may enhance metabolic stability.
  • MD simulations : Assess conformational stability in aqueous environments to prioritize derivatives with low energy barriers .

Q. What experimental designs are critical for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with variations at positions 2 (F), 4 (OCH₃), and 5 (OH) to isolate electronic and steric effects.
  • Biological testing panels : Screen derivatives against related targets (e.g., kinases, GPCRs) to identify selectivity profiles.
  • Statistical analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π-values) with activity. For example, electron-withdrawing groups at position 2 may enhance acidity, improving receptor binding .

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